Cas no 924871-11-4 (3-1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-ylprop-2-enoic acid)

3-1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-ylprop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-[1-(2-Bromophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid
- 3-(1-(2-Bromophenyl)-2,5-dimethyl-1h-pyrrol-3-yl)acrylic acid
- 3-1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-ylprop-2-enoic acid
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- MDL: MFCD08445237
- Inchi: 1S/C15H14BrNO2/c1-10-9-12(7-8-15(18)19)11(2)17(10)14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,18,19)
- InChI Key: ILZYDOFZBLHCJS-UHFFFAOYSA-N
- SMILES: C(O)(=O)C=CC1C=C(C)N(C2=CC=CC=C2Br)C=1C
3-1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-ylprop-2-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01036475-1g |
3-[1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid |
924871-11-4 | 95% | 1g |
¥2051.0 | 2023-09-01 | |
Enamine | EN300-87075-0.1g |
3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid |
924871-11-4 | 0.1g |
$640.0 | 2023-09-02 | ||
Enamine | EN300-87075-0.25g |
3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid |
924871-11-4 | 0.25g |
$670.0 | 2023-09-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415680-50mg |
3-(1-(2-Bromophenyl)-2,5-dimethyl-1h-pyrrol-3-yl)acrylic acid |
924871-11-4 | 95% | 50mg |
¥15422.00 | 2024-04-25 | |
Enamine | EN300-87075-2.5g |
3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid |
924871-11-4 | 2.5g |
$1428.0 | 2023-09-02 | ||
Enamine | EN300-87075-5.0g |
3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid |
924871-11-4 | 5.0g |
$2110.0 | 2023-02-11 | ||
Enamine | EN300-87075-0.05g |
3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid |
924871-11-4 | 0.05g |
$612.0 | 2023-09-02 | ||
Enamine | EN300-87075-1g |
3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid |
924871-11-4 | 1g |
$728.0 | 2023-09-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415680-100mg |
3-(1-(2-Bromophenyl)-2,5-dimethyl-1h-pyrrol-3-yl)acrylic acid |
924871-11-4 | 95% | 100mg |
¥13824.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415680-250mg |
3-(1-(2-Bromophenyl)-2,5-dimethyl-1h-pyrrol-3-yl)acrylic acid |
924871-11-4 | 95% | 250mg |
¥18090.00 | 2024-04-25 |
3-1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-ylprop-2-enoic acid Related Literature
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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5. Back matter
Additional information on 3-1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-ylprop-2-enoic acid
Introduction to 3-1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-ylprop-2-enoic Acid (CAS No. 924871-11-4)
3-1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-ylprop-2-enoic acid, identified by its Chemical Abstracts Service (CAS) number 924871-11-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a conjugated system with a pyrrole ring and a brominated phenyl group, presents a unique structural framework that makes it a promising candidate for further exploration in drug discovery and molecular pharmacology.
The compound belongs to the class of pyrrole derivatives, which are well-documented for their diverse biological activities. The presence of a double bond in the propenoic acid moiety and the electron-withdrawing nature of the bromine substituent in the phenyl ring contribute to its complex electronic properties. These features are particularly intriguing for researchers seeking to develop novel therapeutic agents with tailored interactions at the molecular level.
In recent years, there has been a surge in interest regarding heterocyclic compounds due to their prevalence in bioactive natural products and synthetic drugs. 3-1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-ylprop-2-enoic acid is no exception, as its structural motifs align with several pharmacophores that have demonstrated efficacy in preclinical and clinical studies. The pyrrole core, for instance, is a key structural component in many bioactive molecules, including antiviral and anticancer agents.
One of the most compelling aspects of this compound is its potential as a scaffold for drug development. The bromine atom in the phenyl ring provides a handle for further chemical modification via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse functional groups. This modularity is highly advantageous for medicinal chemists aiming to optimize pharmacokinetic and pharmacodynamic properties.
Recent advancements in computational chemistry have also highlighted the importance of molecular descriptors in predicting biological activity. 3-1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-ylprop-2-enoic acid exhibits several physicochemical properties that make it an attractive candidate for virtual screening campaigns. Its LogP value, solubility profile, and hydrogen bonding capabilities are all within ranges that are favorable for oral bioavailability and cell membrane permeability.
The compound’s potential biological activity has been preliminarily explored through in silico studies. Molecular docking simulations have suggested that it may interact with various targets relevant to inflammatory diseases and cancer pathways. The pyrrole ring’s ability to engage with heme-containing proteins and enzymes has been particularly noted, raising possibilities for applications in treating disorders associated with oxidative stress.
Experimental validation of these hypotheses is currently underway in several research laboratories. Initial reports indicate promising results in cell-based assays, where 3-1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-ylprop-2-enoic acid has demonstrated modulatory effects on key signaling cascades. These findings align with emerging research on multitargeted drug design strategies, where compounds capable of interacting with multiple pathways offer enhanced therapeutic benefits.
The synthesis of this compound presents an interesting challenge due to its complex stereochemistry. Advanced synthetic methodologies have been employed to achieve high yields while maintaining regioselectivity. Transition metal-catalyzed reactions have played a crucial role in constructing the pyrrole core and introducing the bromine substituent efficiently. These synthetic advances underscore the growing sophistication of organic synthesis techniques in producing complex molecules like 3-1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-ylprop-2-enoic acid.
In conclusion, 3-(1-(2-bromophenyl)-2,5-dimethylpyrrolidinone) (CAS No. 924871–11–4) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutics. Its unique combination of functional groups and favorable physicochemical properties positions it as a valuable asset in ongoing drug discovery efforts. As research progresses, further insights into its biological activity and potential therapeutic applications are expected to emerge.
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